N-(2,4-difluorophenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)quinoxaline-6-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)quinoxaline-6-carboxamide typically involves the condensation of 2,4-difluoroaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2,4-difluorophenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs), due to its unique electronic properties
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as mTOR (mammalian target of rapamycin) and EGFR (epidermal growth factor receptor), which are involved in cell growth and proliferation. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Atinoleutin: A compound with potential anticancer properties.
Levomycin: An antibiotic with activity against a broad spectrum of bacteria.
This compound stands out due to its dual fluorine substitution, which enhances its biological activity and stability compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C15H9F2N3O |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H9F2N3O/c16-10-2-4-12(11(17)8-10)20-15(21)9-1-3-13-14(7-9)19-6-5-18-13/h1-8H,(H,20,21) |
InChI Key |
MUWMQHWTQLBQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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